molecular formula C7H14N2O B2610775 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 775251-20-2

4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B2610775
CAS No.: 775251-20-2
M. Wt: 142.202
InChI Key: PZUZDNGNEFEKNJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

4-Methyloctahydropyrrolo[3,4-b]oxazine is a bicyclic heterocyclic compound characterized by fused pyrrolidine and oxazine rings. Its systematic IUPAC name, (4aS,7aR)-4-methyloctahydropyrrolo[3,4-b]oxazine , reflects its stereochemistry and substituent placement. The molecular formula C₇H₁₄N₂O (molecular weight: 142.20 g/mol) confirms the presence of nitrogen and oxygen heteroatoms within the saturated bicyclic framework.

Structural Features:

  • Bicyclic System : A pyrrolidine ring (five-membered, saturated, containing one nitrogen atom) fused to a 1,4-oxazine ring (six-membered, saturated, containing one oxygen and one nitrogen atom).
  • Stereochemistry : The (4aS,7aR) configuration defines the spatial arrangement of substituents, critical for its chemical behavior.
  • Substituents : A methyl group (-CH₃) at the 4-position of the oxazine ring.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description Source
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Ring System Bicyclic: Pyrrolo[3,4-b]oxazine
Stereoisomerism (4aS,7aR) configuration
Rotatable Bonds 2
Hydrogen Bond Acceptors 4

The compound’s NMR spectra (¹H and ¹³C) typically show distinct signals for the methyl group, oxazine oxygen, and pyrrolidine nitrogen environments. X-ray crystallography confirms the chair-like conformation of the oxazine ring and envelope geometry of the pyrrolidine moiety.

Historical Development in Heterocyclic Chemistry Research

The synthesis and study of 4-methyloctahydropyrrolo[3,4-b]oxazine emerged from broader advancements in heterocyclic chemistry during the late 20th century. Early work focused on oxazine derivatives for pharmaceutical applications, particularly as intermediates in alkaloid synthesis.

Key Milestones:

  • Early Cyclization Methods : Initial routes involved cyclization of α-amino ketones with diazo compounds, as demonstrated in the synthesis of related pyrrolooxazines. These methods faced challenges in stereocontrol and yield optimization.
  • Stereoselective Synthesis : The development of chiral catalysts in the 2000s enabled enantioselective synthesis of the (4aS,7aR) isomer, leveraging RuCl₃-catalyzed tandem N–H insertion and cyclization.
  • Annulation Strategies : [3+3]-Annulation reactions between cyclic nitronates and vinyl diazoacetates (e.g., Scheme 7 in ) provided efficient access to pyrrolo[1,2-b]oxazine precursors, later adapted for 4-methyl derivatives.
  • One-Pot Protocols : Modern approaches combine annulation and ring-contraction steps in a single pot, improving efficiency (e.g., 80–95% yields).

Table 2: Evolution of Synthetic Methods

Decade Method Key Advancement Source
1990s Cyclization of α-amino ketones Basic heterocyclic framework establishment
2000s RuCl₃-catalyzed reactions Stereocontrol and yield enhancement
2010s [3+3]-Annulation Access to complex polycyclic structures
2020s One-pot annulation/contraction Streamlined synthesis with reduced steps

The compound’s structural complexity has made it a benchmark for testing new synthetic methodologies, particularly those emphasizing stereoselectivity and atom economy. Recent studies explore its utility as a scaffold for bioactive molecule development, though pharmacological applications remain secondary to synthetic interest.

Properties

IUPAC Name

4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUZDNGNEFEKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides; conditions: organic solvents, presence of base or acid catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including specialty coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences among selected octahydropyrrolo[3,4-b][1,4]oxazine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine Methyl (C₇H₁₄N₂O) C₇H₁₄N₂O 142.20 High polarity; hygroscopic; requires cold storage
4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine Benzyl (C₁₃H₁₈N₂O) C₁₃H₁₈N₂O 218.30 Increased hydrophobicity; enhanced metabolic stability
Octahydropyrrolo[3,4-b][1,4]oxazine (unsubstituted) None (C₆H₁₂N₂O) C₆H₁₂N₂O 128.17 Smaller size; higher solubility in polar solvents; intermediate for antibiotics
trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride Methyl + HCl salt C₇H₁₆Cl₂N₂O 227.12 Improved aqueous solubility due to salt formation; used in drug formulations

Key Observations :

  • Substituent Effects : Methyl groups enhance polarity, whereas benzyl groups increase hydrophobicity, influencing pharmacokinetic properties like absorption and distribution .
  • Salt Formation: Dihydrochloride derivatives (e.g., CAS 810680-56-9) improve solubility, facilitating intravenous administration .
Antimicrobial Activity
  • 4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine Derivatives : Derivatives substituted with cyclohexomethyl, isopropyl, or p-methylbenzyl groups (e.g., 6a-j) exhibit potent antibacterial and antifungal activity. Compounds 6a-c are effective against Gram-positive bacteria, while 6a, 6c, 6g show antifungal efficacy .
  • Unsubstituted Core: The parent compound (CAS 209401-69-4) serves as an intermediate for Finafloxacin Hydrochloride, a fluoroquinolone antibiotic targeting DNA gyrase .
GPR119 Agonist Development
  • Pyrimido[5,4-b][1,4]oxazine Derivatives : Scaffold-hopping strategies introduce azabicyclic amines to enhance agonistic potency at the GPR119 receptor, a target for type 2 diabetes therapy .

Biological Activity

4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the class of oxazines and features a complex bicyclic structure. Its unique arrangement of atoms contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
  • Cytotoxicity : It has demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some investigations suggest neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : It appears to interact with neurotransmitter receptors, impacting neuronal activity and potentially offering therapeutic benefits in neurodegenerative conditions.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The results showed:

Cell LineIC50 (µM)
HeLa15
MCF-720

These values indicate significant cytotoxic activity, warranting further exploration for anticancer applications.

Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in a model of oxidative stress. The compound demonstrated:

  • Reduction in reactive oxygen species (ROS) levels.
  • Improvement in cell viability compared to control groups.

Q & A

Q. How is the structure of 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine confirmed using spectroscopic methods?

Structural confirmation relies on IR spectroscopy (e.g., disappearance of C=O/C-Br bands) and ¹H NMR (aromatic/heteroaromatic proton signals at δ 6.50–8.71 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended for ambiguous cases .

Q. What are the key physical-chemical properties critical for characterizing this compound?

Key properties include:

  • Density : 1.0±0.1 g/cm³
  • Boiling point : 228.7±25.0 °C at 760 mmHg
  • LogP : -2.14 (indicates high hydrophilicity) These parameters guide solvent selection for synthesis and purification .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is synthesized via cyclocondensation of pyrrolidine derivatives with epoxides or carbonyl-containing reagents. For example, reactions in dioxane with o-aminophenol yield fused oxazine systems. Solvent choice impacts reaction efficiency and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound under green chemistry principles?

  • Solvent substitution : Replace dioxane with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to reduce reaction time.
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity .

Q. What strategies resolve contradictions in spectral data during the synthesis of novel derivatives?

  • Multi-technique validation : Combine ¹H/¹³C NMR, IR, and HRMS.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values.
  • Crystallography : Resolve stereochemical ambiguities (e.g., cis/trans isomerism) .

Q. How does the compound function as an intermediate in synthesizing Finafloxacin Hydrochloride?

The bicyclic oxazine core acts as a scaffold for introducing fluoroquinolone moieties. Key steps include:

  • N-alkylation to attach the quinolone group.
  • Ring-opening reactions to install functional groups (e.g., carboxylic acids) for antibacterial activity .

Q. What methodologies enable the synthesis of pyrazolo-fused derivatives with enhanced bioactivity?

  • Stepwise annulation : React pyrazole-4-carbaldehydes with dihydrooxazine precursors.
  • Catalytic cross-coupling : Use Pd-mediated reactions to introduce aryl/heteroaryl groups.
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensure enantiopurity .

Data-Driven Challenges

Q. How can researchers address low solubility during purification?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for recrystallization.
  • Derivatization : Convert the compound to a salt (e.g., hydrochloride) to improve crystallinity.
  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients .

Q. What analytical pitfalls arise when characterizing fused heterocyclic analogs?

  • Signal overlap in NMR : Use 2D techniques (COSY, HSQC) to resolve complex proton environments.
  • Thermal degradation during GC-MS : Employ low-temperature ionization methods (e.g., ESI-MS) .

Comparative Analysis

Q. How do structural modifications (e.g., methyl vs. ethyl groups) impact the compound’s reactivity?

  • Steric effects : Methyl groups reduce steric hindrance, favoring nucleophilic attacks.
  • Electronic effects : Electron-donating groups (e.g., -CH₃) stabilize intermediates in ring-forming reactions.
    Comparative studies using Hammett plots or kinetic assays quantify these effects .

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